4-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a complex heterocyclic compound that features multiple nitrogen and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the oxadiazole rings. Common reagents used in these reactions include hydrazines, nitriles, and various oxidizing agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, the compound is explored for its therapeutic potential. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 4-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole and oxadiazole rings, such as:
- 4-methylpyrazole
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives .
Uniqueness
What sets 4-[5-(4-iodo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine apart is its specific substitution pattern and the presence of the iodine atom, which can be leveraged for further functionalization.
Properties
Molecular Formula |
C8H6IN7O2 |
---|---|
Molecular Weight |
359.08 g/mol |
IUPAC Name |
4-[5-(4-iodo-1-methylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C8H6IN7O2/c1-16-2-3(9)4(12-16)8-11-7(15-17-8)5-6(10)14-18-13-5/h2H,1H3,(H2,10,14) |
InChI Key |
IYDGPPUGASYOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C2=NC(=NO2)C3=NON=C3N)I |
Origin of Product |
United States |
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